molecular formula C8H10BrNO3 B2697249 Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate CAS No. 2114330-05-9

Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate

Cat. No. B2697249
CAS RN: 2114330-05-9
M. Wt: 248.076
InChI Key: JMTROWDKYFXJCT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate is a chemical compound with the CAS Number: 2114330-05-9 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate is C8H10BrNO3 . The Inchi Code is 1S/C8H10BrNO3/c1-3-5-6 (7 (9)13-10-5)8 (11)12-4-2/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate has a molecular weight of 248.08 .

Scientific Research Applications

Synthesis of Isoxazole-4-carboxylic Esters

Studies demonstrate the efficient synthesis of ethyl 5-substituted isoxazole-4-carboxylic esters, showcasing the utility of ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate in biomimetic synthesis strategies aimed at the generation of complex natural products such as α-cyclopiazonic acid. This process involves key steps like bromination and reaction with sulfonium salts, highlighting the compound's role in creating sulfonium intermediates for further chemical transformations (Moorthie et al., 2007).

Nucleoside Analog Synthesis

The compound's utility extends to the synthesis of nucleoside analogs, where it participates in glycosylation reactions. This application is significant in the development of cytostatic agents against cancer cells, indicating the potential of ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate in medicinal chemistry for creating compounds with significant biological activity (García-López et al., 1979).

Cyclisation onto Azoles

This compound is instrumental in radical cyclization reactions with azoles to synthesize tri- and tetra-cyclic heterocycles, a process crucial for constructing complex molecular architectures. This application underscores its role in generating new chemical entities with potential pharmacological activities (Allin et al., 2005).

Synthesis of 3-Aryl-5-bromomethyl-isoxazole-4-carboxylates

Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate is also pivotal in the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylates, which are precursors to 3-aryl-5-formyl-isoxazole-4-carboxylates. This pathway is critical for producing isoxazole-fused heterocycles, further demonstrating the compound's importance in heterocyclic chemistry (Roy et al., 2004).

properties

IUPAC Name

ethyl 5-bromo-3-ethyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTROWDKYFXJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate

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